molecular formula C18H17N7 B14473411 6-{[Methyl(naphthalen-1-yl)amino]methyl}pteridine-2,4-diamine CAS No. 65711-86-6

6-{[Methyl(naphthalen-1-yl)amino]methyl}pteridine-2,4-diamine

Cat. No.: B14473411
CAS No.: 65711-86-6
M. Wt: 331.4 g/mol
InChI Key: ZWCSGTKHMKLBQU-UHFFFAOYSA-N
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Description

6-{[Methyl(naphthalen-1-yl)amino]methyl}pteridine-2,4-diamine is a complex organic compound that belongs to the class of pteridines. Pteridines are bicyclic heterocycles that play significant roles in various biological processes, including as enzyme cofactors and pigments. This compound is of particular interest due to its unique structure, which combines a pteridine core with a naphthalene moiety, potentially imparting unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[Methyl(naphthalen-1-yl)amino]methyl}pteridine-2,4-diamine typically involves multi-step organic synthesis. One common approach is to start with the pteridine core, which can be synthesized from pyrimidine or pyrazine precursors. The naphthalene moiety is then introduced through a nucleophilic substitution reaction, where a methyl(naphthalen-1-yl)amine is reacted with a suitable pteridine derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to ensure consistent production at scale .

Chemical Reactions Analysis

Types of Reactions

6-{[Methyl(naphthalen-1-yl)amino]methyl}pteridine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pteridines and naphthalenes, which can be further functionalized for specific applications .

Scientific Research Applications

6-{[Methyl(naphthalen-1-yl)amino]methyl}pteridine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[Methyl(naphthalen-1-yl)amino]methyl}pteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-{[Methyl(phenyl)amino]methyl}pteridine-2,4-diamine
  • 6-{[Methyl(benzyl)amino]methyl}pteridine-2,4-diamine
  • 6-{[Methyl(anthracen-1-yl)amino]methyl}pteridine-2,4-diamine

Uniqueness

The uniqueness of 6-{[Methyl(naphthalen-1-yl)amino]methyl}pteridine-2,4-diamine lies in its naphthalene moiety, which imparts distinct electronic and steric properties compared to other similar compounds. This can result in different reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

65711-86-6

Molecular Formula

C18H17N7

Molecular Weight

331.4 g/mol

IUPAC Name

6-[[methyl(naphthalen-1-yl)amino]methyl]pteridine-2,4-diamine

InChI

InChI=1S/C18H17N7/c1-25(14-8-4-6-11-5-2-3-7-13(11)14)10-12-9-21-17-15(22-12)16(19)23-18(20)24-17/h2-9H,10H2,1H3,(H4,19,20,21,23,24)

InChI Key

ZWCSGTKHMKLBQU-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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